![molecular formula C7H10O B14039003 (1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Epoxynorbornane, also known as 2,3-epoxybicyclo[2.2.1]heptane, is a cyclic ether with a three-membered ring structure. It is a derivative of norbornene, a bicyclic hydrocarbon. The compound is characterized by its strained ring system, which imparts unique chemical reactivity and stability. The molecular formula of 2,3-epoxynorbornane is C7H10O, and it has a molecular weight of 110.15 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Epoxynorbornane is typically synthesized through the epoxidation of norbornene. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds by adding an oxygen atom across the double bond of norbornene, resulting in the formation of the epoxide .
Another method involves the use of dimethyldioxirane (DMDO), which is generated in situ by the reaction of acetone with oxone (potassium peroxymonosulfate). This method also involves the oxidation of the double bond in norbornene to form 2,3-epoxynorbornane .
Industrial Production Methods: Industrial production of 2,3-epoxynorbornane follows similar synthetic routes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Epoxynorbornane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing compounds.
Reduction: The epoxide ring can be reduced to form alcohols or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include mCPBA and DMDO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Epoxynorbornane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the reactivity and stability of epoxides in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 2,3-epoxynorbornane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The transition state of the reaction is often spirocyclic in nature, with partial bonds forming and breaking during the reaction .
Vergleich Mit ähnlichen Verbindungen
2,3-Epoxynorbornane can be compared with other similar compounds, such as:
Norbornene: The parent compound from which 2,3-epoxynorbornane is derived.
Epoxides: Other cyclic ethers with three-membered ring structures, such as ethylene oxide and propylene oxide.
Substituted Norbornenes: Compounds with various substituents on the norbornene ring, which can influence the reactivity and stability of the epoxide.
Uniqueness: 2,3-Epoxynorbornane is unique due to its strained ring system and the resulting high reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6-,7-/m0/s1 |
InChI-Schlüssel |
OHNNZOOGWXZCPZ-VZFHVOOUSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@H]2O3 |
Kanonische SMILES |
C1CC2CC1C3C2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


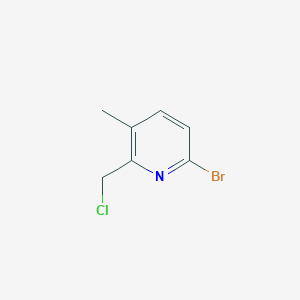
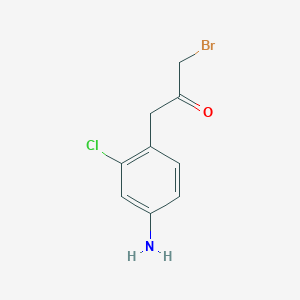
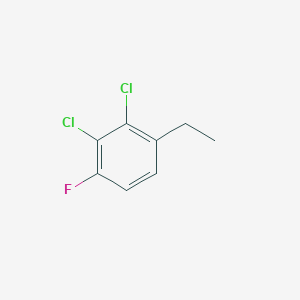

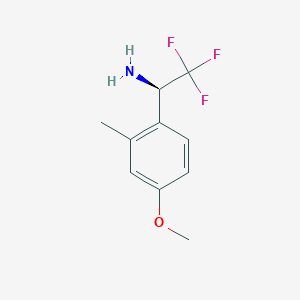
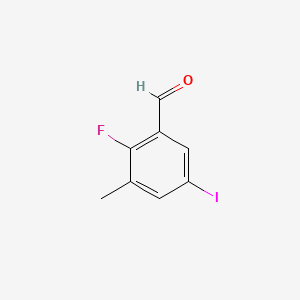
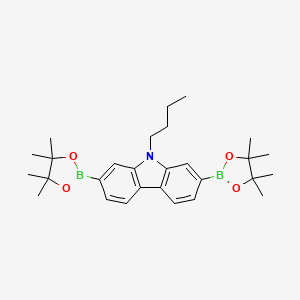
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)


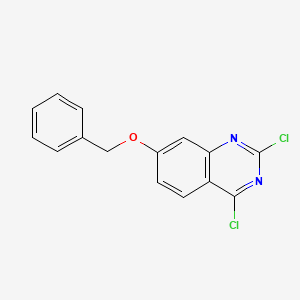
![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
